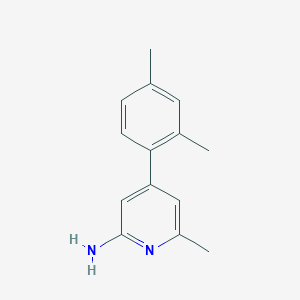
4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine is an organic compound with a complex structure that includes a pyridine ring substituted with a 2,4-dimethylphenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism by which 4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine exerts its effects involves interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethylphenyl isocyanate
- N-(2,4-Dimethylphenyl)formamide
Uniqueness
4-(2,4-Dimethylphenyl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where precise molecular interactions are required .
Eigenschaften
Molekularformel |
C14H16N2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
4-(2,4-dimethylphenyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C14H16N2/c1-9-4-5-13(10(2)6-9)12-7-11(3)16-14(15)8-12/h4-8H,1-3H3,(H2,15,16) |
InChI-Schlüssel |
FOXVYGGVCDLLQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CC(=NC(=C2)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
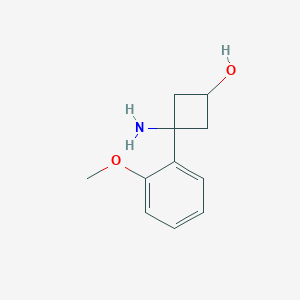
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
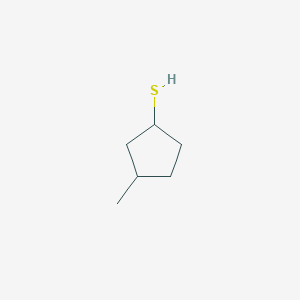
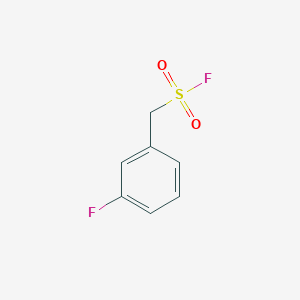
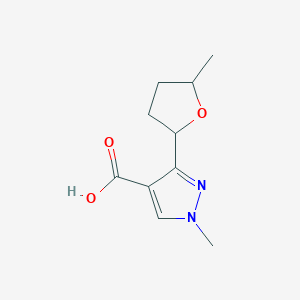
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)

